molecular formula C5H7BrClNO B15131713 4-Bromo-6-chloropiperidin-2-one

4-Bromo-6-chloropiperidin-2-one

Cat. No.: B15131713
M. Wt: 212.47 g/mol
InChI Key: MUPFHLLXQQHFLL-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropiperidin-2-one is a heterocyclic organic compound featuring a piperidine ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropiperidin-2-one typically involves the halogenation of piperidin-2-one. One common method is the bromination and chlorination of piperidin-2-one using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like pyridine to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the halogenation process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloropiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 4-bromo-6-chloropiperidine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Major Products:

    Substitution: Derivatives with different functional groups replacing the halogens.

    Reduction: 4-Bromo-6-chloropiperidine.

    Oxidation: N-oxides of this compound.

Scientific Research Applications

4-Bromo-6-chloropiperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropiperidin-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For instance, it could inhibit certain kinases or proteases, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    2-Bromo-6-chloropyridine: Another halogenated heterocycle with similar substitution patterns.

    4-Bromo-2-chloropyridine: A compound with bromine and chlorine atoms on a pyridine ring.

    2,6-Dichloropyridine: A pyridine derivative with two chlorine atoms.

Uniqueness: 4-Bromo-6-chloropiperidin-2-one is unique due to its piperidine ring structure, which imparts distinct chemical and biological properties compared to pyridine derivatives

Properties

Molecular Formula

C5H7BrClNO

Molecular Weight

212.47 g/mol

IUPAC Name

4-bromo-6-chloropiperidin-2-one

InChI

InChI=1S/C5H7BrClNO/c6-3-1-4(7)8-5(9)2-3/h3-4H,1-2H2,(H,8,9)

InChI Key

MUPFHLLXQQHFLL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1Cl)Br

Origin of Product

United States

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